2-Methyl-2H-indazole-5-carboxylic acid
Overview
Description
2-Methyl-2H-indazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with a variety of biological targets. The specific target can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of indazole derivatives can also vary depending on the specific compound and its target. Some indazole derivatives are known to inhibit enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Indazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some indazole derivatives have been found to have anti-inflammatory effects, suggesting they may affect pathways related to inflammation .
Pharmacokinetics
The pharmacokinetics of indazole derivatives can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s solubility, its stability in the body, and how it is metabolized .
Result of Action
The results of the action of indazole derivatives can vary widely, depending on the specific compound and its target. Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Action Environment
The action of indazole derivatives can be influenced by a variety of environmental factors, including the presence of other compounds, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate. Subsequent reduction and cyclization steps lead to the formation of the indazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
2-Methyl-2H-indazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- 2-Methylindole
- Indazole-3-carboxylic acid
Comparison: 2-Methyl-2H-indazole-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the indazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indazole derivatives.
Properties
IUPAC Name |
2-methylindazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFGGBMTWQVAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719874 | |
Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197943-94-4 | |
Record name | 2-Methyl-2H-indazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2H-INDAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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